molecular formula C22H20N2O3S B2401396 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide CAS No. 325979-75-7

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2401396
CAS No.: 325979-75-7
M. Wt: 392.47
InChI Key: LDLRFJYQQWGFJS-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety, with a phenoxy group at the para position of the benzamide (Fig. 1).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-22(2)12-17-19(18(25)13-22)28-21(23-17)24-20(26)14-8-10-16(11-9-14)27-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRFJYQQWGFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Thiazole Core Formation

The 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl moiety is synthesized via a condensation reaction between a ketone and thiourea, followed by cyclization under high-temperature conditions (Scheme 1) .

Reaction Conditions :

  • Reagents: Thiourea, iodine, sealed tube at 110°C.

  • Solvent: Toluene/t-BuOH (5:1) under microwave irradiation .

Product : 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl intermediate.

Amide Bond Formation

The benzamide group is introduced via amidation of the thiazole intermediate with 4-phenoxybenzoic acid. This step employs EDCI/HOBt coupling under anhydrous conditions .

Reaction Conditions :

  • Reagents: EDCI, HOBt, DMF.

  • Temperature: Room temperature.

Phenoxy Group Installation

The 4-phenoxy substituent is introduced through Ullmann-type coupling or Mitsunobu reaction , ensuring regioselectivity .

Reaction Conditions :

  • Reagents: 4-bromophenyl methyl sulfone, CuI, TMHD ligand (microwave irradiation).

  • Solvent: DMF.

Thiazole Ring Reactivity

The thiazole core undergoes nucleophilic substitution at the 2-position, facilitated by its electron-deficient aromatic ring .

Reaction Example :

  • Substitution of the thiazole NH with benzamide via amide coupling (see 1.2).

Phenoxy Group Reactivity

The phenoxy group participates in electrophilic aromatic substitution , enabling further derivatization (e.g., nitration, bromination) .

Reaction Example :

  • Bromination at the para-position of the phenoxy ring using NBS/THF .

Stability and Reactivity

Property Value Source
Molecular Weight 455.6 g/mol
Melting Point N/A (amorphous solid)
Reactivity Sensitive to strong acids (e.g., HCl)

Key Observations :

  • The compound exhibits moderate stability under ambient conditions but degrades in acidic environments .

  • The thiazole ring is resistant to hydrolysis due to its conjugated system .

Research Findings

Experimental data from related thiazole derivatives (e.g., WAY-324498 , GSK2982772 ) highlight:

  • Pharmacological Potential : Thiazole-benzamide hybrids show activity in neurodegenerative disease models , likely due to their ability to cross the blood-brain barrier .

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 30–40% compared to conventional methods .

Reaction Mechanisms

Reaction Type Mechanism Catalyst
Amidation Nucleophilic attack by thiazole NH on activated carboxylic acid EDCI/HOBt
Ullmann Coupling Copper-mediated oxidative coupling of aryl halides CuI, TMHD
Thiazole Formation Thiourea cyclization via S–C bond formation I2

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide exhibit significant anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The incorporation of the phenoxy group enhances the lipophilicity and biological activity of the compound .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in various inflammatory diseases. This inhibition could make it a candidate for developing new anti-inflammatory drugs .

Biochemical Applications

Enzyme Inhibition
this compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. For instance, its ability to inhibit lipoxygenase has been noted in studies focusing on lipid metabolism and oxidative stress . This property could be leveraged in developing treatments for conditions like asthma and cardiovascular diseases.

Antioxidant Activity
The compound's antioxidant properties have been explored through various assays. It demonstrates significant activity against lipid peroxidation, which is a common marker of oxidative stress in biological systems. This suggests potential applications in preventing oxidative damage in cells and tissues .

Pharmacological Insights

Drug Development Potential
Given its diverse biological activities, this compound serves as a valuable scaffold for drug development. Researchers are synthesizing analogs to optimize efficacy and reduce toxicity. The structure–activity relationship (SAR) studies are crucial for understanding how modifications can enhance therapeutic effects while minimizing side effects .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited growth of tumors in vivo
Anti-inflammatory EffectsReduced inflammation markers in animal models; inhibited NF-kB pathway
Enzyme InhibitionEffective inhibitor of lipoxygenase; potential application in treating asthma
Antioxidant PropertiesSignificant reduction in lipid peroxidation; protective effects against oxidative stress

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing the tetrahydrobenzothiazole core but differing in benzamide substituents. Key structural variations impact physicochemical properties, synthetic routes, and biological activity.

Substituent Variations and Physicochemical Properties
Compound Name Substituent on Benzamide Molecular Weight Key Features
Target Compound 4-phenoxy 410.47* High lipophilicity; aromatic π-π interactions possible
N-(...)-3,4,5-triethoxybenzamide 3,4,5-triethoxy 432.53 Increased lipophilicity due to ethoxy groups; potential metabolic stability
N-(...)-2-(ethylsulfanyl)benzamide 2-ethylsulfanyl 402.52 Thioether group enhances electron-richness; may affect redox sensitivity
N-(...)-furan-2-carboxamide Furan-2-yl 318.35 Heterocyclic, less aromatic; possible improved solubility
N-(...)-thiophene-2-carboxamide Thiophene-2-yl 334.42 Sulfur-containing; stronger electron delocalization than furan

*Calculated based on molecular formula C₂₂H₂₂N₂O₃S.

Key Observations :

  • Lipophilicity: The 3,4,5-triethoxy derivative (432.53 g/mol) is the most lipophilic, followed by the phenoxy-substituted target compound.
  • Electronic Effects: Electron-donating groups (e.g., ethoxy, thioether) may enhance binding to electron-deficient biological targets, while the phenoxy group balances aromaticity and moderate polarity .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

  • Molecular Formula : C25H21N3O2S
  • Molecular Weight : 427.52 g/mol
  • CAS Number : 946386-56-7

Synthesis

The synthesis of this compound typically involves multiple steps of organic reactions, including cyclization and substitution processes. The specific methodologies may vary, but they often utilize starting materials that are readily available in chemical libraries.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study tested various derivatives against CCRF-CEM leukemia cells and found that certain analogues demonstrated cytotoxic effects with IC50 values indicating their potency against cancer cells .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death and proliferation inhibition.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems:

  • GABA Receptor Interaction : Similar compounds have shown interactions with GABA receptors, which are crucial for maintaining neuronal excitability. The modulation of these receptors can lead to anxiolytic and anticonvulsant effects .
  • Dopaminergic Activity : Some benzothiazole derivatives have been associated with dopaminergic activity, implying potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study conducted on a series of 4-amino-7-oxo-substituted analogues demonstrated varying degrees of anticancer activity. The most potent analogue showed an IC50 value of 6.7 µg/mL against CCRF-CEM cells, indicating significant cytotoxicity compared to other tested compounds .

Case Study 2: Neuroprotective Potential

In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that it significantly reduced cell death in response to neurotoxic agents.

Research Findings Summary Table

Property/ActivityFindings
Anticancer Activity IC50 values < 20 µg/mL in leukemia cells
Antimicrobial Activity Inhibitory effects on bacterial strains
Neuroprotective Effects Modulation of GABA receptors; potential dopaminergic activity

Q & A

Q. Basic

  • Cytotoxicity assays : Test against tumor cell lines (e.g., PC-3, MCF-7) using MTT or SRB assays to determine IC50 values .
  • Kinase inhibition : Screen against tyrosine kinases (c-Met, VEGFR-2) via fluorescence polarization or ATP-competitive binding assays .

What methodologies are employed to elucidate the mechanism of action of this compound against specific biological targets?

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to kinase domains (e.g., c-Met ATP-binding pocket) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target receptors .
  • Western blotting : Validate downstream pathway modulation (e.g., phosphorylation inhibition of ERK/AKT) .

What spectroscopic techniques are critical for characterizing this compound's structure?

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring and benzamide substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation pathways .
  • IR spectroscopy : Identify carbonyl (C=O) and amide (N-H) functional groups .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified phenoxy or thiazole substituents and test bioactivity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups) with kinase inhibition .
  • Pharmacophore mapping : Identify essential motifs (e.g., hydrogen bond acceptors in the thiazole core) using Discovery Studio .

What are the documented solubility and stability profiles of this compound under various experimental conditions?

Q. Basic

  • Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro studies (≤10 mM stock solutions) .
  • Stability : Degrades under UV light; store in amber vials at -20°C. Stable at pH 5–7 but hydrolyzes in strong acidic/basic conditions .

How should contradictory data from different studies on this compound's biological efficacy be analyzed?

Q. Advanced

  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Cohen’s d) to assess variability .
  • Assay standardization : Compare protocols (e.g., cell line passage number, serum concentration) to identify confounding factors .
  • Dose-response reevaluation : Re-test compounds under uniform conditions to resolve discrepancies in IC50 values .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Basic

  • PubChem : Access experimental/logP values, hydrogen bond donors/acceptors .
  • Molinspiration : Calculate drug-likeness parameters (e.g., topological polar surface area) .
  • SwissADME : Predict bioavailability and P-glycoprotein substrate potential .

What strategies are effective in improving the bioavailability of this compound for in vivo studies?

Q. Advanced

  • Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve solubility and prolong half-life .
  • Salt formation : Prepare hydrochloride or sodium salts to modulate dissolution rates .

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